4-Bromo-2-tert-butylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

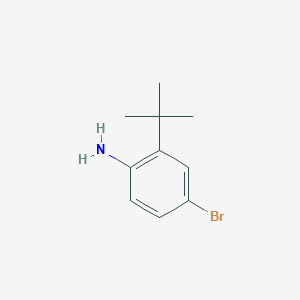

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-tert-butylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHVSOBPZBXNEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850012-44-1 | |

| Record name | 4-Bromo-2-tert-butylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850012441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2-tert-butylaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ2TQH5R6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 4-bromo-2-tert-butylaniline, a valuable intermediate in the development of novel pharmaceuticals and functional materials. The synthesis involves a multi-step process commencing from 2-tert-butylaniline, incorporating protection of the amino group, regioselective bromination, and subsequent deprotection. This document details the underlying chemical principles, experimental protocols adapted from analogous transformations, and relevant quantitative data.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically achieved through a three-step sequence starting from the commercially available 2-tert-butylaniline. This approach is designed to control the regioselectivity of the bromination step, which is crucial for obtaining the desired isomer. The overall synthetic scheme is as follows:

-

Protection of the Amino Group: The amino group of 2-tert-butylaniline is protected via acetylation to form N-(2-tert-butylphenyl)acetamide. This is a necessary step to moderate the reactivity of the aniline and to prevent side reactions during the subsequent bromination.

-

Regioselective Bromination: The N-(2-tert-butylphenyl)acetamide intermediate undergoes electrophilic aromatic substitution with a suitable brominating agent, such as N-bromosuccinimide (NBS), to introduce a bromine atom at the 4-position. The directing effects of the ortho-tert-butyl group and the acetamido group synergistically favor bromination at the sterically accessible and electronically enriched para-position.

-

Deprotection of the Amino Group: The final step involves the hydrolysis of the acetamido group of N-(4-bromo-2-tert-butylphenyl)acetamide under acidic or basic conditions to yield the target molecule, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Figure 1: Proposed three-step synthesis workflow for this compound.

Mechanistic Insights: Regioselective Bromination

The key to this synthetic route is the highly regioselective bromination of the N-(2-tert-butylphenyl)acetamide intermediate. This selectivity is governed by the electronic and steric effects of the substituents on the aromatic ring.

Both the acetamido group (-NHCOCH₃) and the tert-butyl group (-C(CH₃)₃) are ortho-, para-directing activators in electrophilic aromatic substitution. The acetamido group is a powerful activator due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. The tert-butyl group is a weak activator, primarily through an inductive effect.

In the case of N-(2-tert-butylphenyl)acetamide, the para-position relative to the bulky tert-butyl group is the most sterically accessible and electronically activated position for the incoming electrophile (Br⁺). The ortho-positions to the acetamido group are sterically hindered by the adjacent tert-butyl group. The para-position to the acetamido group is also the para-position to the tert-butyl group, making it the most favorable site for substitution.

The mechanism for the bromination step using N-bromosuccinimide (NBS) is illustrated below. NBS serves as a source of electrophilic bromine.

Figure 2: Mechanism of electrophilic bromination of N-(2-tert-butylphenyl)acetamide.

Experimental Protocols

The following experimental protocols are adapted from established procedures for similar chemical transformations. Researchers should perform their own optimization of reaction conditions.

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide (Protection)

This procedure is based on the acetylation of sterically hindered anilines.[1]

-

Materials:

-

2-tert-butylaniline

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 2-tert-butylaniline (1.0 eq) in dichloromethane.

-

To the stirred solution, add pyridine (1.2 eq).

-

Slowly add acetic anhydride (1.1 eq) to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude N-(2-tert-butylphenyl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Step 2: Synthesis of N-(4-bromo-2-tert-butylphenyl)acetamide (Bromination)

This protocol is adapted from the bromination of N-acetylated anilines.[2]

-

Materials:

-

N-(2-tert-butylphenyl)acetamide

-

N-Bromosuccinimide (NBS)

-

Acetonitrile or Dimethylformamide (DMF)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve N-(2-tert-butylphenyl)acetamide (1.0 eq) in acetonitrile or DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 12-18 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield the crude N-(4-bromo-2-tert-butylphenyl)acetamide.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Synthesis of this compound (Deprotection)

This procedure is based on the hydrolysis of N-acetylated bromoanilines.

-

Materials:

-

N-(4-bromo-2-tert-butylphenyl)acetamide

-

Concentrated hydrochloric acid

-

Ethanol

-

Sodium hydroxide solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask containing N-(4-bromo-2-tert-butylphenyl)acetamide (1.0 eq), add a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 1.5-2.5 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize by the addition of a sodium hydroxide solution until the pH is basic (pH 8-10).

-

Extract the product with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by column chromatography or distillation under reduced pressure.

-

Quantitative Data

The following tables summarize expected yields and key physical properties based on analogous reactions and the properties of related compounds. These values should be considered as estimates, and actual results may vary.

Table 1: Summary of Reaction Conditions and Expected Yields

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1. Protection | 2-tert-Butylaniline | Acetic anhydride, Pyridine | Dichloromethane | Room Temp. | 2-4 | >90 |

| 2. Bromination | N-(2-tert-butylphenyl)acetamide | N-Bromosuccinimide | Acetonitrile/DMF | 0 to Room Temp. | 12-18 | 80-90 |

| 3. Deprotection | N-(4-bromo-2-tert-butylphenyl)acetamide | HCl, Ethanol | Ethanol/Water | Reflux | 1.5-2.5 | >90 |

Table 2: Physical and Spectroscopic Data of a Related Compound: 2-Bromo-4-tert-butylaniline [3]

| Property | Value |

| Appearance | Yellow liquid |

| Molecular Formula | C₁₀H₁₄BrN |

| Molecular Weight | 228.13 g/mol |

| Boiling Point | 265 °C |

| ¹H-NMR (CDCl₃, 300 MHz) δ (ppm) | 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), 1.30 (s, 9H) |

| TLC R_f_ | 0.69 (Petroleum ether/Ethyl acetate = 5:1) |

Conclusion

The proposed three-step synthesis of this compound offers a robust and regioselective route to this important chemical intermediate. By protecting the highly reactive amino group, the bromination can be directed to the desired 4-position with high selectivity. The subsequent deprotection provides the final product in good yield. The experimental protocols provided, adapted from reliable literature sources for similar transformations, offer a solid foundation for researchers to produce this compound for applications in pharmaceutical and materials science research. As with any chemical synthesis, appropriate safety precautions should be taken, and optimization of the reaction conditions may be necessary to achieve the desired outcomes.

References

Spectroscopic Characterization of 4-Bromo-2-tert-butylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Bromo-2-tert-butylaniline. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of its known physicochemical properties and detailed spectroscopic data for its close structural isomer, 2-Bromo-4-tert-butylaniline. This information serves as a valuable reference for researchers working with this and related substituted anilines, offering insights into the expected spectral features and the methodologies for their determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄BrN | [1] |

| Molecular Weight | 228.13 g/mol | [1] |

| Appearance | Not specified | |

| SMILES | CC(C)(C)c1cc(ccc1N)Br | [1] |

| InChI | InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3 | [1] |

Spectroscopic Data (Reference Isomer: 2-Bromo-4-tert-butylaniline)

The following tables present the spectroscopic data for 2-Bromo-4-tert-butylaniline. These values provide a strong predictive foundation for the spectral characteristics of this compound.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.43 | t, J=1.2 Hz | 1H | Ar-H |

| 7.14 | m | 1H | Ar-H |

| 6.72 | d, J=8.1 Hz | 1H | Ar-H |

| 3.96 | br | 2H | -NH₂ |

| 1.30 | s | 9H | -C(CH₃)₃ |

Solvent: CDCl₃, Frequency: 300 MHz[2]

¹³C NMR Spectroscopy

No experimental data found for this compound or its isomers in the conducted search.

Infrared (IR) Spectroscopy

No experimental data found for this compound or its isomers in the conducted search. Expected characteristic peaks are discussed in the experimental protocols.

Mass Spectrometry (MS)

No experimental data found for this compound or its isomers in the conducted search. Expected fragmentation patterns are discussed in the experimental protocols.

UV-Vis Spectroscopy

No experimental data found for this compound or its isomers in the conducted search. Expected absorption maxima are discussed in the experimental protocols.

Experimental Protocols

The following sections detail the standard methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The use of a solvent with a known residual peak is recommended for referencing.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition for ¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).

-

Optimize the pulse width and relaxation delay for quantitative analysis.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

-

Data Acquisition for ¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon atom.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

-

A sufficient number of scans are required due to the low natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Expected Absorptions for this compound:

-

N-H stretch: Two bands in the region of 3500-3300 cm⁻¹ (primary amine).

-

C-H stretch (aromatic): Above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Below 3000 cm⁻¹.

-

C=C stretch (aromatic): 1600-1450 cm⁻¹.

-

C-N stretch: 1350-1250 cm⁻¹.

-

C-Br stretch: 700-500 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Expected Features for this compound:

-

Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 227 and 229, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

Major Fragments: Loss of a methyl group ([M-15]⁺), loss of a tert-butyl group ([M-57]⁺), and loss of the bromine atom ([M-79/81]⁺).

-

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum using a cuvette containing only the solvent.

-

Place the sample cuvette in the beam path and record the absorption spectrum over a range of wavelengths (typically 200-400 nm for aromatic compounds).

-

-

Expected Absorptions for this compound:

-

Aniline and its derivatives typically show two absorption bands in the UV region. For aniline, these are around 230 nm and 280 nm. Substituents on the aromatic ring will cause shifts in the position and intensity of these bands.

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the Spectroscopic Characterization of an Organic Compound.

References

Spectroscopic Analysis of Bromo-tert-butylanilines: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for bromo-tert-butylaniline isomers. Due to the limited availability of public domain data for 4-Bromo-2-tert-butylaniline, this document presents a comprehensive analysis of the readily available experimental ¹H and ¹³C NMR data for its isomer, 2-Bromo-4-tert-butylaniline, as an illustrative example. The guide includes structured data tables, detailed experimental protocols for NMR data acquisition, and visual diagrams to aid in the understanding of molecular structure and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, enabling the determination of molecular structure, connectivity, and conformation. This guide focuses on the NMR spectral data of bromo-tert-butylaniline isomers, which are important intermediates in organic synthesis. While the primary focus was to be on this compound, a thorough search of public databases and scientific literature did not yield its experimental ¹H and ¹³C NMR spectral data. Therefore, this guide presents the available data for the closely related isomer, 2-Bromo-4-tert-butylaniline, to serve as a practical example of NMR data presentation and interpretation for this class of compounds.

Molecular Structure of this compound

The molecular structure of the target compound, this compound, is presented below. The diagram illustrates the connectivity of atoms and the substitution pattern on the aniline ring, which is crucial for predicting and interpreting its NMR spectra.

NMR Spectral Data of 2-Bromo-4-tert-butylaniline

¹H NMR Spectral Data

The ¹H NMR spectrum of 2-Bromo-4-tert-butylaniline was recorded on a 300 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 7.43 | t | 1.2 | 1H | Ar-H |

| 7.14 | m | - | 1H | Ar-H |

| 6.72 | d | 8.1 | 1H | Ar-H |

| 3.96 | br s | - | 2H | -NH₂ |

| 1.30 | s | - | 9H | -C(CH₃)₃ |

Table 1: ¹H NMR spectral data of 2-Bromo-4-tert-butylaniline in CDCl₃.[1]

¹³C NMR Spectral Data

Detailed experimental ¹³C NMR data for 2-Bromo-4-tert-butylaniline is not as readily available in the searched public literature. For a complete analysis, a ¹³C NMR experiment would be required. The expected signals would include distinct resonances for the aromatic carbons, the quaternary carbon of the tert-butyl group, and the methyl carbons.

Experimental Protocols for NMR Spectroscopy

The following sections describe a general methodology for acquiring ¹H and ¹³C NMR spectra of small organic molecules.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The general steps are as follows:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 20-100 mg for ¹³C NMR. The exact amount depends on the molecular weight of the compound and the sensitivity of the NMR spectrometer.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O). The choice of solvent is dictated by the solubility of the analyte.

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can adversely affect the magnetic field homogeneity. If necessary, filter the solution through a small plug of glass wool in the pipette.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

NMR Data Acquisition

The acquisition of NMR spectra is performed using a spectrometer with the following general steps:

-

Instrument Setup: The NMR spectrometer is set up for the desired nucleus (¹H or ¹³C).

-

Sample Insertion: The prepared NMR tube is placed in a spinner turbine and inserted into the magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The homogeneity of the magnetic field is optimized by a process called shimming, which involves adjusting a series of shim coils. This step is crucial for obtaining sharp, well-resolved NMR signals.

-

Tuning and Matching: The NMR probe is tuned to the specific frequency of the nucleus being observed and the impedance is matched to the spectrometer's electronics to ensure efficient transfer of radiofrequency power.

-

Parameter Setup and Acquisition: The experimental parameters, such as the number of scans, pulse width, acquisition time, and relaxation delay, are set. The data is then acquired. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS).

NMR Experimental Workflow

The following diagram illustrates a typical workflow for an NMR experiment, from sample preparation to final data analysis.

References

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) analysis of the aromatic amine 4-Bromo-2-tert-butylaniline. This document outlines detailed experimental protocols, predicted spectral data, and interpretation to serve as a valuable resource for researchers in organic synthesis, drug discovery, and quality control.

Introduction

This compound is a substituted aniline derivative with potential applications as a building block in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and reliable analytical methods are crucial for its characterization, identification, and purity assessment. This guide focuses on two primary analytical techniques: FTIR spectroscopy for the determination of functional groups and molecular structure, and mass spectrometry for the determination of molecular weight and fragmentation patterns, which aid in structural elucidation.

Safety and Handling

Before conducting any experimental work, it is crucial to be aware of the potential hazards associated with this compound and to implement appropriate safety precautions. Based on data for similar bromoaniline compounds, the following guidelines should be followed:

-

Hazard Identification : this compound is expected to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye irritation.[1][2][3] It may also cause damage to organs through prolonged or repeated exposure.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4] All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood.[2][3]

-

Handling : Avoid inhalation of dust and contact with skin and eyes.[2][4] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived spectra for this compound in public databases, the following data is predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The predicted vibrational modes are summarized in the table below.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3450 - 3350 | Medium | N-H asymmetric and symmetric stretching (amine) |

| 3080 - 3020 | Weak | C-H aromatic stretching |

| 2960 - 2870 | Strong | C-H aliphatic stretching (tert-butyl) |

| 1620 - 1580 | Strong | N-H scissoring (amine) and C=C aromatic ring stretching |

| 1500 - 1400 | Medium | C=C aromatic ring stretching |

| 1365 | Strong | C-H symmetric bending (tert-butyl) |

| 1260 - 1200 | Strong | C-N stretching (aromatic amine) |

| 850 - 800 | Strong | C-H out-of-plane bending (aromatic) |

| 600 - 500 | Medium | C-Br stretching |

Predicted Mass Spectrometry Data

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. A key feature will be the isotopic pattern of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).

| m/z | Predicted Fragment Ion | Notes |

| 227/229 | [M]⁺ (C₁₀H₁₄BrN)⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine. |

| 212/214 | [M - CH₃]⁺ | Loss of a methyl group from the tert-butyl substituent. |

| 170/172 | [M - C(CH₃)₃]⁺ | Loss of the tert-butyl group (α-cleavage). This is expected to be a prominent peak. |

| 148 | [M - Br]⁺ | Loss of the bromine atom. |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation, likely the base peak due to its stability. |

Experimental Protocols

The following are detailed methodologies for the FTIR and mass spectrometry analysis of this compound.

FTIR Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of solid this compound onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

Data Acquisition Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (signal-to-noise ratio dependent)

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe mass spectrometer, with an electron ionization (EI) source.

Sample Preparation (GC-MS):

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 40 - 400

Data Analysis:

-

Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

-

Extract the mass spectrum of the chromatographic peak.

-

Identify the molecular ion peak and major fragment ions.

-

Analyze the isotopic patterns, particularly for the presence of bromine.

Visualizations

The following diagrams illustrate the experimental workflows and the logical relationships in the spectral analysis of this compound.

References

Physical and chemical properties of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-2-tert-butylaniline (CAS No. 850012-44-1), a key intermediate in the synthesis of pharmacologically active molecules, particularly ligands for retinoic acid receptors (RARs).[] This document details its known characteristics, outlines a general synthetic approach, and explores its relevance in the context of RAR signaling pathways.

Core Physical and Chemical Properties

This compound is a substituted aniline derivative. Its physical state is reported as a solid. The core properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 850012-44-1 | [2] |

| Molecular Formula | C₁₀H₁₄BrN | [2] |

| Molecular Weight | 228.13 g/mol | [2] |

| Boiling Point | 146-147 °C (at 9 Torr) | Guidechem |

| Density (Predicted) | 1.306 ± 0.06 g/cm³ | Guidechem |

| Physical Form | Solid | |

| Solubility | No data available | |

| Melting Point | No data available |

Spectroscopic Data

While specific spectra for this compound are not widely published, analytical data including NMR, HPLC, and LC-MS are available from commercial suppliers.[3] For the isomeric compound, 2-Bromo-4-tert-butylaniline, ¹H-NMR (CDCl₃, 300 MHz) data shows characteristic peaks at δ 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), and 1.30 (s, 9H). It is expected that the spectra for this compound would show distinct shifts and coupling patterns due to the different substitution on the aromatic ring.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 2-tert-butylaniline. The key reaction is the electrophilic aromatic substitution, specifically bromination, to introduce a bromine atom at the para position relative to the amino group. The bulky tert-butyl group at the ortho position directs the incoming electrophile primarily to the para position.

General Experimental Protocol (Hypothesized)

This protocol is based on general procedures for the bromination of substituted anilines and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-tert-butylaniline

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

A suitable solvent (e.g., dichloromethane, acetonitrile, or acetic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolution: Dissolve 2-tert-butylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Bromination: Slowly add a solution of the brominating agent (e.g., NBS in the same solvent) to the cooled aniline solution. The addition should be dropwise to control the reaction temperature and minimize side product formation.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, quench the reaction mixture by adding a saturated solution of sodium bicarbonate to neutralize any acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Washing: Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization to yield the pure product.

The following diagram illustrates a generalized workflow for this synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Role in Modulating Retinoic Acid Receptor (RAR) Signaling

This compound serves as a crucial intermediate in the synthesis of more complex molecules designed to modulate the activity of Retinoic Acid Receptors (RARs). RARs are nuclear receptors that play a pivotal role in cellular differentiation, proliferation, and apoptosis. The signaling pathway is initiated by the binding of retinoic acid (RA), a metabolite of vitamin A, to the RAR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.

The development of synthetic ligands for RARs is a significant area of research in drug discovery, particularly for the treatment of various cancers and dermatological disorders. The structural features of this compound provide a scaffold that can be further modified to create potent and selective RAR modulators.

The following diagram outlines the canonical Retinoic Acid Receptor signaling pathway.

References

An In-depth Technical Guide on the Solubility of 4-Bromo-2-tert-butylaniline in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-tert-butylaniline. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility assessments based on the compound's structural features and the known behavior of analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, offering a framework for researchers to generate precise quantitative data.

Introduction to this compound

This compound is an aromatic amine with the chemical formula C₁₀H₁₄BrN. Its structure, featuring a bulky, nonpolar tert-butyl group and a polar amine group on a brominated benzene ring, dictates its solubility profile. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science applications.[][2] A thorough understanding of its solubility is crucial for optimizing reaction conditions, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principles of "like dissolves like" and the known properties of halogenated anilines, a qualitative solubility profile for this compound can be predicted. The presence of the nonpolar benzene ring and the large tert-butyl group suggests good solubility in nonpolar and moderately polar organic solvents. The amine group can participate in hydrogen bonding, which may enhance solubility in protic solvents. Conversely, its significant hydrophobic character indicates poor solubility in water.

The tert-butyl group, in particular, enhances the solubility of the molecule in organic solvents.[3] Halogenated anilines, as a class, are generally soluble in a variety of common organic solvents.[4]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Alcohols (Protic) | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. The alkyl portion of the alcohol can interact with the nonpolar parts of the molecule. |

| Ketones (Polar Aprotic) | Acetone | Soluble | Acetone's polarity allows for dipole-dipole interactions with the polar C-Br and C-N bonds. |

| Esters (Polar Aprotic) | Ethyl Acetate | Soluble | Similar to ketones, ethyl acetate can engage in dipole-dipole interactions. |

| Ethers (Polar Aprotic) | Diethyl Ether, THF | Soluble | The nonpolar alkyl groups and the polar ether linkage provide a favorable environment for dissolution. THF was used as a solvent in a synthesis procedure.[2] |

| Aromatic Hydrocarbons | Toluene | Soluble | The nonpolar aromatic ring of toluene interacts favorably with the benzene ring of the aniline derivative through London dispersion forces.[4] |

| Halogenated Solvents | Dichloromethane | Soluble | The tert-butyl group is known to enhance solubility in solvents like dichloromethane.[3] |

| Aqueous Solutions | Water | Insoluble | The large, nonpolar structure of the molecule dominates, leading to poor interaction with the highly polar water molecules.[4] |

Experimental Protocols for Solubility Determination

For precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely used for determining the solubility of organic compounds.

The shake-flask method is considered the gold standard for solubility determination.[5]

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of this compound in the diluted sample is then determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or Nuclear Magnetic Resonance (NMR).[5][6]

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

This test provides qualitative information about the basicity of the amine and its potential for forming water-soluble salts.[7][8][9]

-

Initial Test: A small amount of this compound is added to a test tube containing water to confirm its insolubility.

-

Acidification: To the aqueous suspension, a dilute strong acid (e.g., 5% HCl) is added dropwise with agitation.[8][9]

-

Observation: If the compound dissolves, it indicates the formation of a water-soluble ammonium salt, confirming the basic nature of the amine group.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Logical Flow for Acid-Base Solubility Test.

Conclusion

References

- 2. WO2010119992A1 - Derivatives of n-acyl-n'-phenylpiperazine useful (inter alia) for the prophylaxis or treatment of diabetes - Google Patents [patents.google.com]

- 3. 2-Bromo-6-tert-butylaniline | 73621-41-7 | Benchchem [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lifechemicals.com [lifechemicals.com]

- 7. embibe.com [embibe.com]

- 8. chemhaven.org [chemhaven.org]

- 9. scribd.com [scribd.com]

Starting materials for the synthesis of 4-Bromo-2-tert-butylaniline

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended synthetic pathway for this compound, an important intermediate in pharmaceutical and chemical research. The synthesis involves a robust three-step process starting from commercially available 2-tert-butylaniline. This process includes the protection of the amino group via acetylation, regioselective bromination, and subsequent deprotection to yield the target compound.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed to control the regioselectivity of the bromination step. Direct bromination of 2-tert-butylaniline is likely to result in a mixture of products due to the strong activating nature of the amino group. Therefore, a protecting group strategy is employed. The amino group is first acylated to form an acetamide. The resulting acetamido group is still an ortho-para director, but its steric bulk, combined with the bulky tert-butyl group at the ortho position, effectively directs the incoming electrophile (bromine) to the para position. The final step involves the hydrolysis of the acetamide to regenerate the amino group, yielding the desired this compound.

A patent for the synthesis of the analogous compound, 4-bromo-2-methylaniline, outlines a similar and effective three-step process involving protection, bromination, and deprotection.[1]

Logical Workflow of the Synthesis

Caption: Synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are expected to provide a reliable route to the target molecule.[1][2]

Step 1: Synthesis of N-(2-tert-butylphenyl)acetamide

This step involves the protection of the amino group of 2-tert-butylaniline by acetylation.

Materials and Reagents:

-

2-tert-butylaniline

-

Acetic anhydride

-

Glacial acetic acid or an inert solvent like dichloromethane (DCM)

-

(Optional) Catalyst: 4-Dimethylaminopyridine (DMAP)

-

Sodium bicarbonate solution (saturated)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-tert-butylaniline in glacial acetic acid or dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution. Due to the steric hindrance from the tert-butyl group, the reaction may be sluggish.[3] The addition of a catalytic amount of DMAP (e.g., 1-5 mol%) can accelerate the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water.

-

Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

If a precipitate forms, collect the solid N-(2-tert-butylphenyl)acetamide by vacuum filtration, wash with cold water, and dry.

-

If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization if necessary.

Step 2: Synthesis of N-(4-bromo-2-tert-butylphenyl)acetamide

This step is the regioselective bromination of the protected aniline.

Materials and Reagents:

-

N-(2-tert-butylphenyl)acetamide

-

N-Bromosuccinimide (NBS) or Bromine

-

Anhydrous solvent (e.g., carbon tetrachloride, chloroform, or acetic acid)

-

Sodium thiosulfate or sodium bisulfite solution

Procedure:

-

Dissolve N-(2-tert-butylphenyl)acetamide in a suitable anhydrous solvent in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (NBS) (1.0 to 1.1 equivalents) portion-wise to the solution while stirring at room temperature. Alternatively, a solution of bromine in the same solvent can be added dropwise.

-

Stir the reaction mixture at room temperature for several hours (monitor by TLC) until the starting material is consumed.

-

After the reaction is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine or NBS.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude N-(4-bromo-2-tert-butylphenyl)acetamide.

-

Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Synthesis of this compound

This final step involves the deprotection of the acetamido group to yield the target aniline.

Materials and Reagents:

-

N-(4-bromo-2-tert-butylphenyl)acetamide

-

Concentrated hydrochloric acid (HCl) or aqueous sodium hydroxide (NaOH)

-

Ethanol (if using acid hydrolysis)

-

Sodium hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., ethyl acetate, ether)

Procedure (Acid Hydrolysis):

-

Place N-(4-bromo-2-tert-butylphenyl)acetamide in a round-bottom flask.

-

Add a mixture of concentrated hydrochloric acid and ethanol.[1]

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture by adding a concentrated solution of sodium hydroxide until the solution is basic (pH > 10).

-

Extract the product into an organic solvent such as ethyl acetate or ether.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

The final product can be purified by column chromatography or distillation under reduced pressure.

Data Presentation

The following tables summarize the key physical and chemical properties of the starting materials, intermediates, and the final product, along with expected reaction yields based on analogous syntheses.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 2-tert-Butylaniline | C₁₀H₁₅N | 149.23 | Liquid |

| N-(2-tert-butylphenyl)acetamide | C₁₂H₁₇NO | 191.27 | Solid |

| N-(4-bromo-2-tert-butylphenyl)acetamide | C₁₂H₁₆BrNO | 270.17 | Solid |

| This compound | C₁₀H₁₄BrN | 228.13 | Not specified |

Table 2: Expected Yields for the Synthetic Steps

| Reaction Step | Transformation | Typical Yield Range (%) |

| 1. Acetylation | 2-tert-Butylaniline → N-(2-tert-butylphenyl)acetamide | 85 - 95 |

| 2. Bromination | N-(2-tert-butylphenyl)acetamide → N-(4-bromo-2-tert-butylphenyl)acetamide | 70 - 85 |

| 3. Hydrolysis | N-(4-bromo-2-tert-butylphenyl)acetamide → this compound | 80 - 90 |

| Overall | 2-tert-Butylaniline → this compound | 50 - 70 |

Note: Yields are estimates based on standard laboratory procedures for similar compounds and may vary depending on reaction scale and optimization.[4]

Safety Considerations

-

Anilines and their derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Bromine and N-Bromosuccinimide are corrosive and strong oxidizing agents. Handle them in a well-ventilated fume hood.

-

Concentrated acids and bases are corrosive. Use appropriate care during handling and neutralization steps.

-

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

An In-depth Technical Guide to the Reactivity and Electrophilic Substitution Patterns of 4-Bromo-2-tert-butylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity and electrophilic substitution patterns of 4-Bromo-2-tert-butylaniline. This compound serves as a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its electronic and steric properties is crucial for predicting the regioselectivity of various electrophilic aromatic substitution (EAS) reactions. This document outlines the directing effects of the constituent functional groups, predicts the outcomes of key EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions, and provides detailed experimental protocols. Quantitative data, where available from analogous systems, is summarized, and logical relationships are visualized through diagrams to facilitate a deeper understanding for researchers in organic synthesis and drug development.

Introduction: Structural Features and Reactivity Overview

This compound is a disubstituted aniline derivative featuring three key functional groups on a benzene ring: a strongly activating amino group (-NH₂), a deactivating but ortho-, para-directing bromo group (-Br), and a bulky, weakly activating ortho-, para-directing tert-butyl group (-C(CH₃)₃). The interplay of the electronic and steric effects of these substituents governs the reactivity of the aromatic ring towards electrophiles.

-

Amino Group (-NH₂): As a powerful activating group, the amino group donates electron density to the aromatic ring through resonance, significantly increasing its nucleophilicity. It is a strong ortho-, para-director.[1][2] However, its basicity can lead to complications in acidic reaction conditions, often necessitating the use of a protecting group.[2]

-

Bromo Group (-Br): The bromo group is a deactivating substituent due to its electron-withdrawing inductive effect. However, through resonance, it is an ortho-, para-director.

-

Tert-butyl Group (-C(CH₃)₃): This bulky alkyl group is weakly activating through an inductive effect and directs incoming electrophiles to the ortho and para positions.[3][4] Crucially, the significant steric hindrance posed by the tert-butyl group strongly disfavors substitution at the adjacent (ortho) positions.

The combined influence of these groups dictates that the positions ortho to the strongly activating amino group are the most likely sites for electrophilic attack, with steric hindrance from the adjacent tert-butyl group playing a key role in determining the final product distribution.

Predicted Electrophilic Substitution Patterns

The regioselectivity of electrophilic substitution on this compound is determined by the synergistic and antagonistic effects of the three substituents. The powerful activating and directing effect of the amino group is the dominant factor.

The available positions for substitution are C3, C5, and C6.

-

Position C6: This position is ortho to the strongly activating amino group and is the most sterically accessible of the activated positions.

-

Position C3: This position is meta to the amino group and ortho to the tert-butyl group, making it both electronically disfavored and sterically hindered.

-

Position C5: This position is para to the tert-butyl group and meta to the amino group, making it electronically less favored than the C6 position.

Therefore, electrophilic substitution is strongly predicted to occur at the C6 position .

Key Electrophilic Substitution Reactions and Protocols

Due to the high reactivity of the aniline moiety, direct electrophilic substitution can sometimes lead to multiple substitutions or side reactions. For reactions like nitration and Friedel-Crafts acylation, which are carried out in strongly acidic conditions, protection of the amino group as an acetamide is crucial to prevent the formation of a deactivating anilinium ion and to moderate the reactivity.

Halogenation (Bromination)

Direct bromination of this compound is expected to be rapid due to the activating effect of the amino group. The major product is predicted to be 2,4-Dibromo-6-tert-butylaniline.

Table 1: Predicted Outcome of Bromination

| Electrophile | Reagent/Conditions | Predicted Major Product | Predicted Yield |

| Br⁺ | Br₂ in CH₃COOH or CCl₄ | 2,4-Dibromo-6-tert-butylaniline | High |

Experimental Protocol: Bromination

-

Dissolution: Dissolve this compound (1 equivalent) in glacial acetic acid or carbon tetrachloride in a round-bottom flask.

-

Addition of Bromine: Cool the solution in an ice bath. Slowly add a solution of bromine (1 equivalent) in the same solvent dropwise with constant stirring.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nitration

Direct nitration of anilines is generally avoided due to the oxidation of the amino group and the formation of a meta-directing anilinium ion in the strongly acidic nitrating mixture.[5][6][7] Therefore, a protection-nitration-deprotection sequence is necessary.

Table 2: Predicted Outcome of Nitration (via Acetamide Protection)

| Electrophile | Reagent/Conditions | Predicted Major Product | Predicted Yield |

| NO₂⁺ | HNO₃/H₂SO₄ on N-acetylated substrate | 4-Bromo-2-tert-butyl-6-nitroaniline | Moderate to High |

Experimental Protocol: Nitration

-

Step 1: Protection (Acetylation)

-

Dissolve this compound (1 equivalent) in glacial acetic acid.

-

Add acetic anhydride (1.1 equivalents) dropwise with stirring.

-

Stir the mixture at room temperature for 30 minutes.

-

Pour the reaction mixture into ice-cold water to precipitate the N-(4-Bromo-2-tert-butylphenyl)acetamide.

-

Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

-

-

Step 2: Nitration

-

Dissolve the dried acetanilide in concentrated sulfuric acid at 0°C.

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

Stir the mixture at 0-5°C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry.

-

-

Step 3: Deprotection (Hydrolysis)

-

Reflux the nitrated acetanilide with aqueous hydrochloric acid or sulfuric acid.

-

After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the 4-Bromo-2-tert-butyl-6-nitroaniline.

-

Collect the product by vacuum filtration, wash with water, and dry.

-

Sulfonation

Sulfonation of anilines can often be carried out directly by heating with concentrated sulfuric acid.[1][8] The initial product is the anilinium hydrogen sulfate, which upon heating rearranges to the sulfonic acid.

Table 3: Predicted Outcome of Sulfonation

| Electrophile | Reagent/Conditions | Predicted Major Product | Predicted Yield |

| SO₃ | Fuming H₂SO₄ or conc. H₂SO₄ at high temp. | 5-Amino-3-bromo-2-tert-butylbenzenesulfonic acid | Moderate |

Experimental Protocol: Sulfonation

-

Reaction Setup: Carefully add concentrated sulfuric acid to this compound in a flask.

-

Heating: Heat the mixture at 180-200°C for several hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice.

-

Isolation: The sulfonic acid product, which may exist as a zwitterion (sulfanilic acid derivative), will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from hot water.

Friedel-Crafts Reactions

Friedel-Crafts reactions are generally not successful with free anilines because the amino group complexes with the Lewis acid catalyst, deactivating the ring.[1][9] Therefore, the amino group must be protected as an acetamide.

Table 4: Predicted Outcome of Friedel-Crafts Acylation (via Acetamide Protection)

| Electrophile | Reagent/Conditions | Predicted Major Product | Predicted Yield |

| R-C=O⁺ | Acyl halide/AlCl₃ on N-acetylated substrate | N-(4-Bromo-2-tert-butyl-6-acylphenyl)acetamide | Moderate |

Experimental Protocol: Friedel-Crafts Acylation

-

Step 1: Protection (Acetylation)

-

Follow the protocol for acetylation as described in the nitration section.

-

-

Step 2: Friedel-Crafts Acylation

-

Suspend the N-(4-Bromo-2-tert-butylphenyl)acetamide and aluminum chloride (a slight excess) in an inert solvent (e.g., dichloromethane or carbon disulfide).

-

Cool the mixture in an ice bath.

-

Slowly add the acyl halide (1 equivalent) dropwise with vigorous stirring.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the acylated acetanilide.

-

-

Step 3: Deprotection (Hydrolysis)

-

Follow the protocol for hydrolysis as described in the nitration section to obtain the acylated aniline.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for performing an electrophilic substitution reaction on this compound, incorporating the necessary protection and deprotection steps.

Conclusion

The electrophilic substitution reactions of this compound are predominantly governed by the powerful activating and ortho-, para-directing influence of the amino group. Steric hindrance from the bulky tert-butyl group plays a crucial role in directing incoming electrophiles to the C6 position, leading to a high degree of regioselectivity. For reactions conducted under strongly acidic conditions, such as nitration and Friedel-Crafts acylation, a protection-deprotection strategy is essential for achieving the desired products. The protocols and predictions outlined in this guide provide a solid foundation for researchers and professionals working with this versatile synthetic intermediate.

References

- 1. byjus.com [byjus.com]

- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 3. books.rsc.org [books.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. testbook.com [testbook.com]

- 6. Khan Academy [khanacademy.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Aromatic sulfonation - Wikipedia [en.wikipedia.org]

- 9. Khan Academy [khanacademy.org]

CAS number and molecular structure of 4-Bromo-2-tert-butylaniline

An In-Depth Technical Guide to 4-Bromo-2-tert-butylaniline

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound's properties, synthesis, and applications.

Core Compound Information

CAS Number: 850012-44-1[][2]

Molecular Structure:

-

Canonical SMILES: CC(C)(C)c1cc(ccc1N)Br[3]

-

InChI: InChI=1S/C10H14BrN/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,12H2,1-3H3[3][4]

-

IUPAC Name: 4-Bromo-2-(tert-butyl)aniline

Physicochemical Properties

| Property | Value | Source |

| Appearance | Yellow liquid | [6] |

| Molecular Weight | 228.13 g/mol | [5] |

| XLogP3 | 3.6 | [5] |

Synthesis

A general approach to the synthesis of bromo-tert-butylanilines involves the bromination of a tert-butylaniline precursor. While a specific protocol for this compound was not found, a detailed experimental protocol for the synthesis of the related isomer, 2-Bromo-4-tert-butylaniline, is provided below as a representative example.

Experimental Protocol: Synthesis of 2-Bromo-4-tert-butylaniline [6]

This protocol describes the synthesis of 2-Bromo-4-tert-butylaniline via the bromination of 4-tert-butylaniline using N-bromosuccinimide (NBS).

Materials:

-

4-tert-butylaniline

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (CH2Cl2)

-

Water

-

Anhydrous magnesium sulfate (MgSO4)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Dissolve 4-tert-butylaniline (10 g, 68 mmol) in DMF (150 mL) in a flask and cool the solution to 0 °C in an ice bath. This step should be performed under strict light protection.

-

Slowly add N-bromosuccinimide (NBS, 12.1 g, 68 mmol) to the cooled solution while stirring continuously. Maintain the temperature at 0 °C for 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 18 hours.

-

Upon completion of the reaction, pour the mixture into water (300 mL).

-

Extract the aqueous mixture with dichloromethane (CH2Cl2).

-

Combine the organic phases and dry them over anhydrous magnesium sulfate (MgSO4).

-

Filter the mixture and evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography using a mixture of petroleum ether and ethyl acetate (20:1) as the eluent.

-

The final product is a colorless oily liquid. The reported yield is 87%.

Applications in Drug Development and Research

This compound serves as an important intermediate in the synthesis of more complex molecules. It is particularly noted as an intermediate in the preparation of ligands that modulate retinoic acid receptors (RAR).[]

The broader class of bromo-substituted anilines are versatile building blocks in medicinal chemistry and materials science. For instance, related compounds are used in the synthesis of:

-

Pharmaceutical ingredients for oncology, infectious diseases, and cardiovascular health.[7]

-

Dyes and pigments.[6]

-

Agrochemicals.[6]

The following diagram illustrates the logical relationship between the synthesis of this compound and its potential applications.

Caption: Synthesis and applications of this compound.

Safety and Handling

GHS Hazard Statements: [5]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Precautionary Statements and Handling: [8][9]

-

Handling: Use in a well-ventilated area. Avoid breathing vapors, mist, or gas. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Storage: Keep container tightly closed and store in a well-ventilated place.

-

First Aid (Eyes): In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

First Aid (Skin): In case of contact, wash with plenty of soap and water. Remove contaminated clothing and wash before reuse.

-

First Aid (Inhalation): If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

First Aid (Ingestion): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the specific product being used for complete and accurate safety information.

References

- 2. 850012-44-1|4-Bromo-2-(tert-butyl)aniline|BLD Pharm [bldpharm.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound hydrochloride (C10H14BrN) [pubchemlite.lcsb.uni.lu]

- 5. 2-Bromo-4-(tert-butyl)aniline | C10H14BrN | CID 238591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. echemi.com [echemi.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Protocol for the synthesis of 4-Bromo-2-tert-butylaniline from 4-tert-butylaniline

Application Note and Protocol for the Synthesis of 2-Bromo-4-tert-butylaniline

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the synthesis of 2-Bromo-4-tert-butylaniline, a valuable intermediate in the production of pharmaceuticals, dyes, and agrochemicals.[1][2] The synthesis involves the regioselective bromination of 4-tert-butylaniline. It is important to note that the electron-donating amino group directs bromination primarily to the ortho position, resulting in the formation of 2-Bromo-4-tert-butylaniline rather than the 4-Bromo-2-tert-butylaniline isomer. This protocol is based on established literature procedures that utilize N-bromosuccinimide (NBS) as the brominating agent, which allows for controlled monobromination.[1][3]

Reaction Scheme

Experimental Protocol

This protocol details the synthesis, work-up, and purification of 2-Bromo-4-tert-butylaniline.

Materials and Reagents:

-

4-tert-butylaniline

-

N-bromosuccinimide (NBS)

-

Dimethylformamide (DMF) or Acetonitrile

-

Dichloromethane (CH2Cl2)

-

Water (H2O)

-

Anhydrous magnesium sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

-

Petroleum ether

-

Ethyl acetate

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-tert-butylaniline (e.g., 10 g, 68 mmol) in DMF (150 mL).[1] Alternatively, acetonitrile (1.1 L for 50 g of starting material) can be used as the solvent.[1]

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of NBS: While stirring, slowly add N-bromosuccinimide (NBS) (e.g., 12.1 g, 68 mmol) to the cooled solution. Maintain the temperature at 0 °C during the addition.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes. Afterwards, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 12 to 18 hours.[1] The reaction should be protected from light.[1]

-

Work-up:

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

Purify the crude product by column chromatography using a silica gel stationary phase and an eluent of petroleum ether/ethyl acetate (e.g., 20:1 v/v).[1]

-

Monitor the separation using thin-layer chromatography (TLC). The product has a reported Rf value of 0.69 in a 5:1 petroleum ether/ethyl acetate system.[1]

-

-

Product Characterization:

-

Collect the fractions containing the purified product and concentrate them under reduced pressure to yield 2-Bromo-4-tert-butylaniline as a colorless oil.[1]

-

Characterize the final product using techniques such as 1H-NMR spectroscopy. The expected signals are: δ 7.43 (t, J=1.2 Hz, 1H), 7.14 (m, 1H), 6.72 (d, J=8.1 Hz, 1H), 3.96 (br, 2H), 1.30 (s, 9H).[1]

-

Data Summary

The following table summarizes the quantitative data for the synthesis of 2-Bromo-4-tert-butylaniline.

| Parameter | Value | Reference |

| Starting Material | 4-tert-butylaniline | [1] |

| Reagent | N-bromosuccinimide (NBS) | [1] |

| Molar Ratio (Substrate:NBS) | 1:1 | [1] |

| Solvent | DMF or Acetonitrile | [1] |

| Reaction Temperature | 0 °C to Room Temperature | [1] |

| Reaction Time | 12 - 18 hours | [1] |

| Purification Method | Column Chromatography | [1] |

| Eluent System | Petroleum ether / Ethyl acetate (20:1) | [1] |

| Product Yield | 87% | [1] |

| Physical Appearance | Colorless oil | [1] |

| Boiling Point | 265 °C | [1] |

| Density | ~1.306 g/cm³ | [1] |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-4-tert-butylaniline.

Caption: Workflow for the synthesis of 2-Bromo-4-tert-butylaniline.

References

Application of 4-Bromo-2-tert-butylaniline in Agrochemical Synthesis: A Detailed Overview for Researchers

Introduction

4-Bromo-2-tert-butylaniline is a substituted aniline derivative that serves as a key intermediate in the synthesis of various organic molecules, including those with significant applications in the agrochemical industry. Its specific substitution pattern, featuring a bromine atom and a bulky tert-butyl group on the aniline ring, provides a unique scaffold for the development of novel herbicides, fungicides, and insecticides. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the tert-butyl group can influence the molecule's steric and electronic properties, often enhancing its biological activity and selectivity. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Herbicide Synthesis

Substituted anilines are crucial building blocks for a wide range of herbicides. In particular, 2,6-disubstituted anilines are precursors to potent classes of herbicides such as the 2-haloacetanilides. While direct synthesis of a commercialized herbicide from this compound is not prominently documented in publicly available literature, its structural similarity to key intermediates suggests its potential in the synthesis of novel herbicidal compounds. For instance, the synthesis of N-(phosphonomethyl)glycine (glyphosate) derivatives and 2-haloacetanilide herbicides often involves substituted anilines.

Synthesis of a Potential Herbicide Intermediate: N-(4-Bromo-2-tert-butylphenyl)glycine

One potential application of this compound in herbicide development is in the synthesis of N-aryl-glycine derivatives, which can be precursors to compounds with herbicidal activity. The following protocol outlines a laboratory-scale synthesis of N-(4-bromo-2-tert-butylphenyl)glycine.

Experimental Protocol: Synthesis of N-(4-Bromo-2-tert-butylphenyl)glycine

This two-step process involves the initial synthesis of this compound followed by its reaction with a glycine equivalent.

Step 1: Synthesis of this compound

-

Materials: 2-tert-butylaniline, N-Bromosuccinimide (NBS), Acetonitrile.

-

Procedure:

-

Dissolve 2-tert-butylaniline (1 equivalent) in acetonitrile in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add N-Bromosuccinimide (1 equivalent) portion-wise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-